
7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Overview
Description
7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 1-methyl-2-oxo-2-phenylethoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 1-methyl-2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 1-methyl-2-oxo-2-phenylethoxy moiety, converting it to the corresponding alcohol.
Substitution: The chromen-2-one core can participate in electrophilic substitution reactions, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Alcohol derivatives of the 1-methyl-2-oxo-2-phenylethoxy group.
Substitution: Various substituted chromen-2-one derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in developing new compounds with desired properties.
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects:
The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as nitric oxide (NO) in activated macrophages . This property makes it a candidate for therapeutic applications in inflammatory diseases.
Antioxidant Activity:
this compound possesses significant antioxidant capabilities, protecting cells from oxidative stress and damage by scavenging free radicals .
Anticancer Potential:
Studies have explored its efficacy as an anticancer agent, where it may inhibit key enzymes involved in cancer progression and induce apoptosis in cancer cells through receptor binding and signal transduction modulation .
Medicinal Applications
This compound has been investigated as a lead compound for developing new therapeutic agents. Its diverse biological activities suggest potential applications in treating:
- Inflammatory diseases
- Infectious diseases
- Cancer
Case Studies
Several studies have documented the effects of this compound on various biological targets:
- Inhibition of Pro-inflammatory Cytokines: A study demonstrated that at concentrations ranging from 5.12 to 22.26 µM, the compound effectively reduced NO production in LPS-stimulated RAW 264.7 cells, showcasing its anti-inflammatory potential .
- Antioxidant Mechanism: Another investigation highlighted its ability to protect against oxidative damage in cellular models, suggesting its use as a protective agent in oxidative stress-related conditions .
Industrial Applications
Development of Materials:
In industrial contexts, this compound is utilized in developing materials with specific optical properties, such as fluorescent dyes and sensors. Its unique chromenone structure allows it to be incorporated into polymer matrices or used as a dye component in various applications.
Mechanism of Action
The mechanism of action of 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is largely dependent on its interaction with biological targets. It is believed to exert its effects through the modulation of various molecular pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction: Modulating intracellular signaling pathways that control cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one.
4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one: A structurally similar compound with a methyl group at the 4-position.
3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: A related compound with a tetrahydrobenzo[c]chromen-6-one core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly referred to as a derivative of chromen-2-one, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a chromenone core structure with a unique substitution pattern that influences its interaction with biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C18H16O4
Molecular Weight: 296.32 g/mol
IUPAC Name: this compound
The compound features a chromenone backbone, which is known for its versatility in biological applications. Its unique substituents contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways, potentially impacting processes such as inflammation and cancer progression.
- Receptor Binding : It interacts with specific receptors on cell membranes, leading to altered cellular signaling and responses.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and damage.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer) cells. The following table summarizes key findings from recent research:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | 208.92 | Inhibition of cell proliferation via apoptosis | |
HCT-15 | 250.00 | Induction of cell cycle arrest | |
HeLa | 150.00 | Modulation of signaling pathways |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through its ability to inhibit albumin denaturation induced by heat. The percentage inhibition was compared with ibuprofen as a standard anti-inflammatory agent:
Compound | IC50 (µM) |
---|---|
This compound | 208.92 |
Ibuprofen | 368.66 |
These results indicate that the compound exhibits superior anti-inflammatory activity compared to ibuprofen, suggesting its potential as an alternative therapeutic agent for inflammatory conditions.
Case Studies and Research Findings
A significant study published in MDPI explored the synthesis and biological evaluation of this compound alongside other derivatives. The research utilized various assays to evaluate cytotoxicity and mechanism of action, confirming the compound's role in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .
Another investigation focused on the antioxidant capacity of the compound, demonstrating its effectiveness in scavenging free radicals and reducing oxidative stress markers in cellular models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one, and what are their key optimization parameters?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution of 7-hydroxycoumarin derivatives with phenacyl bromides (e.g., 1-methyl-2-oxo-2-phenylethyl bromide) under basic conditions (e.g., K₂CO₃ in dry acetone). Optimization parameters include:
- Reaction Time : 12–24 hours under reflux.
- Catalyst : Anhydrous conditions to prevent hydrolysis of the phenacyl bromide.
- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .
- Critical Note : Impurities often arise from incomplete substitution; TLC monitoring at intermediate steps is essential.
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is employed. Key steps:
- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction.
- Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters.
- Validation : R-factor (<5%) and residual electron density maps ensure accuracy .
- Example : A related coumarin derivative (C₁₇H₁₂O₃) showed bond length deviations <0.02 Å, confirming structural fidelity .
Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?
- Methodological Answer : Prioritize assays based on coumarin derivatives’ known activities:
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination).
- Anti-inflammatory : COX-2 inhibition assay using ELISA.
- Antioxidant : DPPH radical scavenging (EC₅₀ comparison with ascorbic acid).
- Data Interpretation : Normalize results to controls and validate with triplicate runs. Similar compounds showed IC₅₀ values ranging from 10–50 µM in anticancer screens .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous coumarins?
- Methodological Answer : Discrepancies often stem from substituent positioning or assay conditions. Strategies:
- SAR Analysis : Compare activities of derivatives with variations in the 7-alkoxy group (e.g., 4-chloro vs. 4-methyl substituents).
- Assay Standardization : Use identical cell lines, passage numbers, and inhibitor concentrations.
- Meta-Analysis : Pool data from studies using tools like RevMan to identify outliers .
- Example : A 4-chloro analog showed 2x higher COX-2 inhibition than the 4-methyl variant, highlighting substituent impact .
Q. What computational tools are suitable for predicting the binding mode of this compound with kinase targets?
- Methodological Answer : Combine molecular docking and dynamics:
- Docking : AutoDock Vina or Glide (Schrödinger) to predict binding poses.
- Dynamics : GROMACS or AMBER for 100-ns simulations to assess stability.
- Validation : RMSD (<2.0 Å) and binding free energy (MM-PBSA) calculations.
- Case Study : A coumarin-docked CDK2 complex showed hydrogen bonding with Leu83 and hydrophobic interactions with Phe82 .
Q. What strategies mitigate photodegradation in fluorescence-based studies of this compound?
- Methodological Answer : Coumarins are prone to photooxidation. Mitigation steps:
- Light Exposure : Use amber vials and limit UV exposure during handling.
- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions.
- Kinetic Monitoring : Track absorbance at λ_max (e.g., 320 nm) over time.
- Data : A fluorinated analog retained >90% stability after 24 hours under controlled lighting .
Q. Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and intermediate purification.
- Biological Assays : Include positive controls (e.g., doxorubicin for anticancer screens).
- Computational Studies : Cross-validate docking results with mutagenesis data.
Properties
IUPAC Name |
7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12(18(20)14-5-3-2-4-6-14)21-15-9-7-13-8-10-17(19)22-16(13)11-15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFDROUSQSHAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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